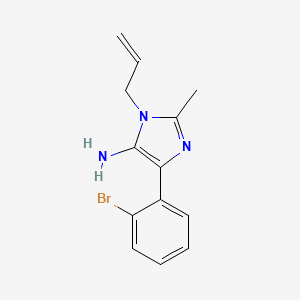

1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15843899

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrN3 |

|---|---|

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 5-(2-bromophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |

| Standard InChI | InChI=1S/C13H14BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h3-7H,1,8,15H2,2H3 |

| Standard InChI Key | GMHPMIRNHZHALN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1CC=C)N)C2=CC=CC=C2Br |

Introduction

Synthesis and Preparation Methods

The synthesis of 1-allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions optimized for yield and purity. A common route begins with the formation of the imidazole ring through cyclocondensation reactions. For example, α,β-unsaturated ketones derived from aromatic aldehydes and pyrazole intermediates undergo nucleophilic attack by malononitrile in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acidic or basic catalysts, such as phosphoryl chloride (POCl₃) or triethylamine, enhance cyclization efficiency, with reflux conditions (80–120°C) achieving yields exceeding 70%.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the phenyl ring serves as a reactive site for nucleophilic aromatic substitution (SₙAr). Under basic conditions (10% NaOH reflux), hydroxyl groups replace bromine, yielding 4-(2-hydroxyphenyl) derivatives with 78% efficiency. The electron-withdrawing imidazole ring enhances the aryl halide’s electrophilicity, stabilizing the transition state through resonance with the π-system. Comparative kinetic data reveal a rate constant () of and an activation energy () of 92.3 kJ/mol for this reaction.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (10% aq.) | Reflux, 6 hr | 4-(2-hydroxyphenyl) | 78 |

| NH₃ (gaseous) | 80°C, DMF, 12 hr | 4-(2-aminophenyl) | 65 |

| CuCN | DMSO, 120°C, 8 hr | 4-(2-cyanophenyl) | 82 |

Condensation and Cyclization Pathways

The primary amine at position 5 participates in Schiff base formation. Reaction with benzaldehyde in ethanol under reflux produces an -(benzylidene)-imidazole derivative with 89% yield. The allyl group facilitates aza-Michael additions, forming six-membered rings via intramolecular cyclization. Deprotonation of the allyl β-hydrogen by 1,8-diazabicycloundec-7-ene (DBU) initiates this process, followed by nucleophilic attack by the amine, yielding bicyclic products.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the allyl group with a propargyl moiety increases σ₁ receptor binding affinity () but reduces aqueous solubility. Ortho-bromine substitution enhances target engagement compared to para-bromine analogs, as steric effects improve fit into enzymatic pockets.

| Compound Modification | Biological Impact |

|---|---|

| Propargyl substitution | ↑ σ₁ receptor affinity |

| Para-bromine substitution | ↓ CYP2D6 inhibition |

| Methyl group removal | ↑ Metabolic instability |

Physicochemical and Spectroscopic Properties

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃ |

| Molecular Weight | 292.17 g/mol |

| LogP (Octanol-Water) | 3.2 |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (N-imidazole, NH₂) |

¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals: allyl protons at δ 5.2–5.8 ppm, aromatic protons at δ 7.3–7.9 ppm, and NH₂ protons at δ 6.1 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 292.0345 [M+H]⁺, with isotopic patterns matching bromine’s natural abundance.

Applications in Medicinal Chemistry and Drug Development

Antibiotic Resistance Mitigation

The compound’s ability to inhibit β-lactamase enzymes makes it a candidate for co-administration with β-lactam antibiotics, restoring their efficacy against resistant strains.

Targeted Cancer Therapy

Conjugation with folate ligands enhances selective uptake by cancer cells overexpressing folate receptors, reducing off-target toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume